molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid CAS No. 143722-25-2

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid

Cat. No.: B029124
CAS No.: 143722-25-2
M. Wt: 432.3 g/mol
InChI Key: LFUCLSFLKKJFQH-UHFFFAOYSA-N
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Description

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid: is a complex organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a triphenylmethyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a [4+1] cycloaddition reaction involving an azide and a nitrile. The triphenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the boronic acid group is incorporated through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid can be used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: The compound’s tetrazole moiety is of interest in medicinal chemistry due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a potential candidate for the development of pharmaceuticals targeting various biological pathways .

Industry: In materials science, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and sensor applications .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the tetrazole and triphenylmethyl groups, making it less complex but still useful in Suzuki-Miyaura reactions.

    Tetrazole derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but lack the boronic acid functionality.

    Triphenylmethyl derivatives: Compounds such as triphenylmethyl chloride are used in organic synthesis but do not have the boronic acid group.

Uniqueness: The combination of the boronic acid group with the triphenylmethyl-tetrazole moiety in [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid provides a unique set of chemical properties. This makes it a versatile compound for various applications in synthesis, medicinal chemistry, and materials science .

Properties

IUPAC Name

[2-(2-trityltetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCLSFLKKJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433293
Record name {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143722-25-2
Record name {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143722-25-2
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